3-Phenylcyclobutane-1-sulfonyl chloride
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Overview
Description
3-Phenylcyclobutane-1-sulfonyl chloride: is an organic compound with the molecular formula C10H11ClO2S It is a sulfonyl chloride derivative, characterized by a cyclobutane ring substituted with a phenyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3-phenylcyclobutanol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Phenylcyclobutanol+SOCl2→3-Phenylcyclobutane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods: In an industrial setting, the synthesis of sulfonyl chlorides can be optimized using continuous flow protocols. For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been reported. This method allows for precise control over reaction parameters and improves safety by avoiding thermal runaway .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonyl thiols, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), primary or secondary amines, and alcohols are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Electrophilic reagents like nitric acid (HNO3) or halogens (Cl2, Br2) are used under acidic conditions.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Scientific Research Applications
3-Phenylcyclobutane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the preparation of sulfonamide-based drugs and agrochemicals.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially as intermediates in the synthesis of antiviral and anticancer agents.
Material Science: It is employed in the synthesis of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of 3-Phenylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonyl thiol derivatives. These reactions are often utilized in the modification of biomolecules and the synthesis of pharmaceuticals.
Comparison with Similar Compounds
3-Chloropropanesulfonyl chloride: Another sulfonyl chloride with a similar structure but a different alkyl chain length.
4-Methylbenzenesulfonyl chloride (Tosyl chloride): A widely used sulfonyl chloride in organic synthesis, known for its reactivity and stability.
Methanesulfonyl chloride (Mesyl chloride): A simpler sulfonyl chloride used in various chemical transformations.
Uniqueness: 3-Phenylcyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
3-phenylcyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTUKYYILZUSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935090-80-4 |
Source
|
Record name | 3-phenylcyclobutane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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